2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid

Physicochemical profiling Peptide coupling optimisation pKa-modulated reactivity

2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid (synonym: Boc-hexafluorovaline, Boc-Hfv) is a highly fluorinated, Boc-protected non-canonical amino acid derivative with the molecular formula C10H13F6NO4 and a molecular weight of 325.20 g/mol. The compound exists in three stereochemical forms: racemic (CAS 107496-46-8), (2R) (CAS 1274904-36-7), and (2S) (CAS 1098184-03-2).

Molecular Formula C10H13F6NO4
Molecular Weight 325.20 g/mol
Cat. No. B12096131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid
Molecular FormulaC10H13F6NO4
Molecular Weight325.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19)
InChIKeyADHFSDGXBRYNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric Acid (Boc-Hexafluorovaline): Procurement-Grade Physicochemical Profile


2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid (synonym: Boc-hexafluorovaline, Boc-Hfv) is a highly fluorinated, Boc-protected non-canonical amino acid derivative with the molecular formula C10H13F6NO4 and a molecular weight of 325.20 g/mol [1]. The compound exists in three stereochemical forms: racemic (CAS 107496-46-8), (2R) (CAS 1274904-36-7), and (2S) (CAS 1098184-03-2) [2]. Its side chain bears two electron-withdrawing trifluoromethyl (CF3) groups that substantially alter acidity, lipophilicity, and conformational behaviour relative to both non-fluorinated and mono-fluorinated valine analogs, making it a strategic building block for peptide engineering, medicinal chemistry, and fluorinated probe development [1][2].

Why Boc-Valine or Boc-Trifluorovaline Cannot Replace 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric Acid in Performance-Critical Applications


Generic substitution with Boc-valine (single isopropyl side chain, LogP ~1.75–2.01, pKa ~3.95) or Boc-4,4,4-trifluorovaline (single CF3, pKa ~3.32) fails to replicate the dual-CF3 physicochemical signature of Boc-hexafluorovaline. The second CF3 group drives the carboxylic acid pKa down to 3.17, alters LogP to 2.35, and imparts a distinct LogD profile (pH 5.5: 0.045; pH 7.4: -1.15) that critically influences peptide coupling kinetics, chromatographic behaviour, and membrane partitioning [1]. Furthermore, hexafluorovaline-containing peptides exhibit generalised resistance to enzymatic digestion that is not observed with non-fluorinated valine residues [2]. These cumulative differences mean that swapping Boc-Hfv for a less-fluorinated analog will produce divergent synthetic outcomes and irreproducible biological results in any application where fluorination-dependent stability, acidity, or lipophilicity is a design parameter.

Quantitative Differentiation Evidence for 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric Acid Against Closest Analogs


Carboxylic Acid pKa Depression of Boc-Hexafluorovaline Relative to Boc-Valine and Boc-Trifluorovaline

The (2S)-Boc-hexafluorovaline exhibits a JChem-computed carboxylic acid pKa of 3.17 [1]. This is 0.78 units lower than the pKa of Boc-valine (pKa ~3.95) and 0.15 units lower than Boc-4,4,4-trifluorovaline (pKa ~3.32) . The progressive pKa depression with increasing fluorination reflects the cumulative electron-withdrawing effect of the CF3 groups, which stabilises the conjugate base and enhances the acid strength of the carboxyl function.

Physicochemical profiling Peptide coupling optimisation pKa-modulated reactivity

Lipophilicity (LogP) Enhancement of Boc-Hexafluorovaline Over Non-Fluorinated Boc-Valine

The (2S)-Boc-hexafluorovaline has a JChem-computed LogP of 2.35 [1]. For comparison, Boc-valine (both L- and D- forms) exhibits LogP values in the range of 1.75–2.01 across multiple computational and experimental determinations [2]. The ΔLogP of +0.34 to +0.60 represents a meaningful increase in lipophilicity attributable to the six fluorine atoms, which enhance partitioning into hydrophobic environments while retaining sufficient aqueous solubility for handling.

Lipophilicity modulation Membrane permeability ADME optimization

In Vivo Pharmacodynamic Duration: Hexafluorovaline-Containing Angiotensin II Analog vs. Leucine-Containing Comparator

In a direct head-to-head comparison using rat pressor assays, both [Sar1,Hfv8]AII and [Sar1,D-Hfv8]AII were significantly more effective than [Sar1,Leu8]AII as angiotensin II inhibitors, producing a prolonged blockade of the pressor response toward angiotensin II for over 1 hour at the microgram dose range [1]. In the same study, at the nanogram/milliliter dose range, the L-congener ([Sar1,Hfv8]AII) was 20–100 times more active as either an angiotensin agonist or antagonist than its D-diastereomer on isolated tissue preparations [1].

Peptide drug design Angiotensin receptor pharmacology In vivo duration of action

Synthetic Accessibility: Four-Step vs. Eight-Step Route to Boc-Hexafluorovaline-Containing Peptides

A 2024 study describes a new synthetic strategy for peptides incorporating racemic hexafluorovaline that proceeds in only four overall synthetic steps, relying on an anti-Michael addition of benzyl amine derivatives to β-bis-trifluoromethyl-acryloyl-α-amino esters under mild conditions and in high yields [1]. This compares favourably with the traditional literature approach based on synthesis and isolation of racemic Boc-Hfv-OH, which requires eight synthetic steps [1]. The four-step route eliminates four synthetic operations, reducing both time and material costs while maintaining compatibility with combinatorial library production.

Peptide synthesis methodology Synthetic efficiency Process chemistry

Enzymatic Resistance Profile of Hexafluorovaline-Containing Peptides vs. Non-Fluorinated Peptide Analogs

Peptides incorporating hexafluorovaline residues exhibit general resistance toward degradation by various proteolytic enzymes, a property not shared by their non-fluorinated valine counterparts [1]. In angiotensin II analog studies, [Hfv5]AII retained 133% biological activity relative to the native sequence on rat uterus assay, while the D-Hfv5 diastereomer was inactive, and [Ac-Asn1,DL-Hfv8]AII acted as a potent angiotensin II inhibitor both in vitro and in vivo [1]. The resistance toward enzymatic digestion was attributed to the steric and electronic shielding conferred by the two CF3 groups, which impede protease access to the peptide backbone adjacent to the hexafluorovaline residue.

Proteolytic stability Peptide half-life extension Enzymatic degradation resistance

High-Impact Application Scenarios for 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric Acid in Research and Industrial Procurement


Design of Long-Acting Peptide Therapeutics Targeting G Protein-Coupled Receptors (GPCRs)

The demonstration that hexafluorovaline substitution at position 8 of angiotensin II yields analogs with prolonged in vivo pressor blockade exceeding 1 hour and significantly enhanced potency over leucine-containing comparators [1] establishes Boc-Hfv as a privileged building block for GPCR-targeted peptide drug discovery. Procurement of Boc-Hfv is warranted when the therapeutic candidate requires extended duration of action and resistance to proteolytic clearance, as the dual-CF3 motif directly contributes to both pharmacodynamic longevity and enzymatic stability.

Streamlined Combinatorial Library Synthesis of Fluorinated Peptidomimetics

The validated four-step synthetic route to hexafluorovaline-containing di- and tripeptides, which halves the number of synthetic operations relative to the traditional eight-step Boc-Hfv isolation strategy [2], makes Boc-Hfv an operationally attractive monomer for parallel and combinatorial library production. Procurement teams supporting medicinal chemistry groups focused on fluorinated peptidomimetic lead generation should prioritise Boc-Hfv for its compatibility with mild-condition, high-yield, multicomponent reaction manifolds that enable rapid SAR exploration.

Peptide Engineering for Enhanced Proteolytic Stability in Systemic Circulation

Hexafluorovaline-containing peptides exhibit generalised resistance toward enzymatic digestion by multiple protease classes, as evidenced by the retained 133% biological activity of [Hfv5]AII and the potent inhibitory profile of [Ac-Asn1,DL-Hfv8]AII in both in vitro and in vivo models [1]. This positions Boc-Hfv as a go-to intermediate for peptide engineering campaigns where extending plasma half-life through sequence-embedded fluorination is a primary design objective, particularly for peptide hormones, antimicrobial peptides, and metabolic disease targets.

19F NMR-Based Conformational Analysis and Protein-Ligand Interaction Studies

The six chemically equivalent fluorine atoms across two CF3 groups provide an intense, environment-sensitive 19F NMR signal that can report on local conformational changes and binding events without background interference from biological matrices [3]. Boc-Hfv is therefore a strategic procurement choice for structural biology and biophysics laboratories employing 19F NMR to monitor peptide folding, protein-ligand interactions, or in-cell tracking of fluorinated probes, leveraging the compound's dual-CF3 signature for enhanced signal-to-noise ratio.

Quote Request

Request a Quote for 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.